molecular formula C13H12FNO2S B14850332 Ethyl 4-(3-fluoro-5-methylphenyl)thiazole-2-carboxylate

Ethyl 4-(3-fluoro-5-methylphenyl)thiazole-2-carboxylate

Cat. No.: B14850332
M. Wt: 265.31 g/mol
InChI Key: FFZCVKGVCXMAMN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Fluoro and Methyl Groups: The 3-fluoro-5-methyl-phenyl group can be introduced via a Suzuki coupling reaction using 3-fluoro-5-methylphenylboronic acid and a suitable halogenated thiazole derivative.

    Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methylphenylboronic acid
  • 3-Fluoro-5-methylbenzeneboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to its specific combination of a thiazole ring with a fluoro and methyl-substituted phenyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 4-(3-fluoro-5-methylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)12-15-11(7-18-12)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3

InChI Key

FFZCVKGVCXMAMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC(=C2)C)F

Origin of Product

United States

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